

Physical and chemical properties of p-Coumaroyl-beta-D-glucose

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Compound of Interest

Compound Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate

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An In-depth Technical Guide to the Physical and Chemical Properties of p-Coumaroyl-beta-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaroyl-beta-D-glucose is a naturally occurring phenolic glycoside found in a variety of plants, including fruits, vegetables, and grains.[1][2] It belongs to the class of hydroxycinnamic acid glycosides and is a derivative of p-coumaric acid.[2] This compound is an intermediate in the phenylpropanoid pathway, a crucial metabolic route in plants responsible for the biosynthesis of a wide array of secondary metabolites such as flavonoids, lignins, and stilbenes.[3][4] Due to its chemical structure, featuring a phenolic ring and a glucose moiety, p-Coumaroyl-beta-D-glucose exhibits various biological activities, including antioxidant properties and the ability to influence cellular glucose uptake, making it a molecule of interest for further research in pharmacology and drug development.[5]

Physical and Chemical Properties

p-Coumaroyl-beta-D-glucose is a solid compound under standard conditions.[1] Its structure consists of a p-coumaric acid molecule linked to a beta-D-glucose molecule via an ester bond

at the anomeric carbon (C-1) of the glucose.

Data Presentation: Physicochemical Properties

The following table summarizes the key physical and chemical properties of 1-O-p-Coumaroyl-beta-D-glucose.

Property	Value	Source(s)
IUPAC Name	[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate	[1]
Molecular Formula	C ₁₅ H ₁₈ O ₈	[1][6]
Molecular Weight	326.30 g/mol	[1][7]
Monoisotopic Mass	326.10016753 Da	[1]
Melting Point	212 °C	[1][2]
Physical Description	Solid	[1]
Water Solubility (Predicted)	8.2 g/L	[2]
logP (Predicted)	-0.51	[2]
pKa (Strongest Acidic, Predicted)	9.4	[2]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	7	[2]
Rotatable Bond Count	5	[2]
Topological Polar Surface Area (TPSA)	156 Å ²	[6][7]
CAS Number	7139-64-2	[1]
ChEBI ID	CHEBI:71498	[8]
PubChem CID	14158116	[1]

Spectral Information

Mass spectrometry data, particularly from Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for the identification and quantification of p-Coumaroyl-beta-D-glucose in various

matrices.

Table 2: Experimental LC-MS/MS Data

Parameter	Value	Source
MS Type	LC-MS/MS (MS2)	[1]
Precursor Type	[M-H] ⁻	[1]
Precursor m/z	325.0917	[1]
Ionization Mode	ESI (Negative)	[1]
Collision Energy	6V	[1]
Major Fragments (m/z)	163.03874 (100%), 119.04837 (30.31%)	[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of p-Coumaroyl-beta-D-glucose. While a complete, detailed experimental protocol for this specific molecule is not provided in the search results, a study on a similar compound, 8-C-beta-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone, utilized a combination of HMQC, HMBC, 1H-1H COSY, and DEPT techniques for complete spectral assignment.[9] Such 2D NMR methods are standard for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of complex natural products like p-Coumaroyl-beta-D-glucose.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and isolation of p-Coumaroyl-beta-D-glucose are highly specific to the research context. However, this section outlines the general methodologies employed.

Isolation from Natural Sources

p-Coumaroyl-beta-D-glucose is typically isolated from plant material through a series of extraction and chromatographic steps.

- **Extraction:** The plant material (e.g., fruits, seeds, or leaves) is first dried and powdered.^[10] An organic solvent, often a methanol-water mixture, is used to extract the compounds.^[10] Acidification with a small amount of formic acid can improve extraction efficiency.^[10]
- **Purification:** The crude extract is then subjected to purification. This usually involves column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase (a solvent or solvent mixture) flows through.^[11]
- **Fractionation and Identification:** Fractions are collected and analyzed, often using High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.^[12] The structure of the isolated compound is then confirmed using spectroscopic methods like NMR and Mass Spectrometry.^[11]

Chemical Synthesis

The chemical synthesis of glycosides like p-Coumaroyl-beta-D-glucose often involves the Koenigs-Knorr method or its variations.^[13] This method provides a stereoselective way to form the β -glycosidic linkage.

- **Preparation of Glycosyl Halide:** D-glucose is first peracetylated (all hydroxyl groups are protected with acetyl groups). It is then treated with a hydrogen halide (e.g., HBr) to form a reactive peracetylated glycosyl halide.^[13]
- **Glycosylation:** The glycosyl halide is reacted with the alcohol (in this case, p-coumaric acid) in the presence of a promoter. While classic Koenigs-Knorr uses silver or mercury salts, less toxic promoters can also be employed.^[13] This step forms the glycosidic bond.
- **Deprotection:** The acetyl protecting groups on the glucose moiety are removed (e.g., by Zemplén deacetylation using sodium methoxide in methanol) to yield the final product, p-Coumaroyl-beta-D-glucose.

Biological Activity Assays

The antioxidant activity can be assessed by the compound's ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method.^{[11][14]}

- Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[\[14\]](#) Solutions of the test compound (p-Coumaroyl-beta-D-glucose) at various concentrations are also prepared.
- Reaction: The test compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature.[\[12\]](#)
- Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance, which corresponds to the reduction of the DPPH radical, indicates the scavenging activity.[\[14\]](#) The percentage of scavenging activity is calculated relative to a control.[\[11\]](#)

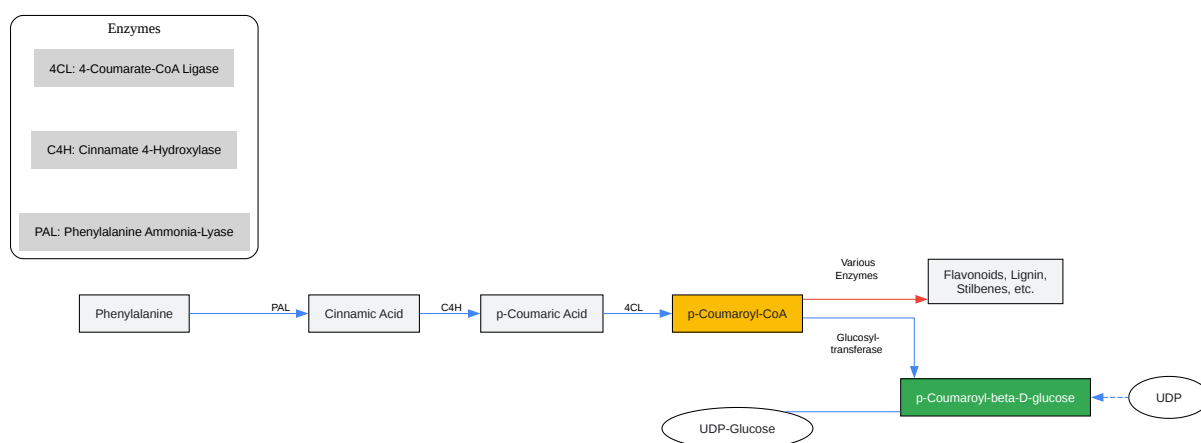
The effect of p-Coumaroyl-beta-D-glucose on glucose uptake in cell lines (e.g., HuH7 human hepatoma cells) can be measured using a fluorescently-labeled glucose analog like 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose).[\[5\]](#)[\[15\]](#)[\[16\]](#)

- Cell Culture: Adherent cells are seeded in a multi-well plate and cultured overnight.[\[16\]](#)
- Pre-treatment: The culture medium is removed, and the cells are washed. Cells are then incubated with a solution containing various concentrations of p-Coumaroyl-beta-D-glucose for a defined period.[\[15\]](#)
- Glucose Analog Incubation: A solution containing the fluorescent glucose analog (e.g., 2-NBDG) is added to the wells, and the cells are incubated for a short period (e.g., 10-20 minutes) at 37°C.[\[16\]](#)
- Termination and Measurement: The uptake reaction is stopped by adding an ice-cold buffer, and the cells are washed to remove any unincorporated analog.[\[16\]](#) The fluorescence intensity within the cells is then measured using a fluorescence microplate reader or by high-content imaging. An increase in fluorescence compared to untreated control cells indicates a promotion of glucose uptake.[\[16\]](#)

Biosynthesis and Signaling Pathways

Phenylpropanoid Biosynthesis Pathway

p-Coumaroyl-beta-D-glucose is synthesized in plants via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine.[3][17] A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key intermediate.[4][18] This intermediate can then be glycosylated to form p-Coumaroyl-beta-D-glucose, a reaction catalyzed by a glucosyltransferase.[19]

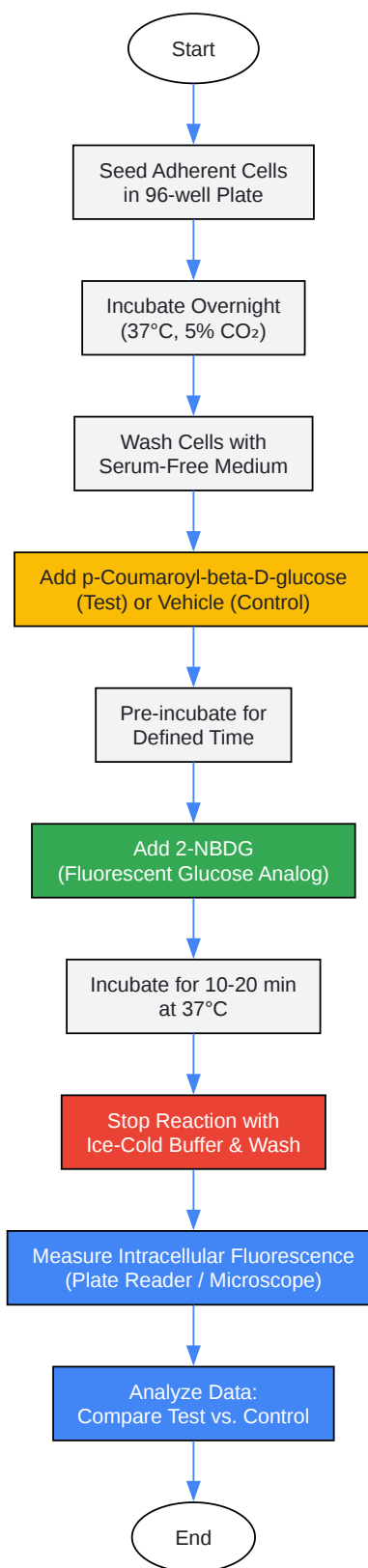


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Caption: Biosynthesis of p-Coumaroyl-beta-D-glucose via the Phenylpropanoid Pathway.

Experimental Workflow: Cellular Glucose Uptake Assay

The following diagram illustrates a typical workflow for assessing the impact of p-Coumaroyl-beta-D-glucose on cellular glucose uptake.



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Caption: Workflow for a 2-NBDG based cellular glucose uptake assay.

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